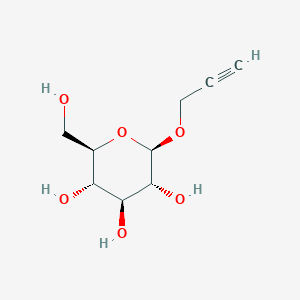

Allyl-beta-D-glucopyranoside

Vue d'ensemble

Description

Allyl-beta-D-glucopyranoside is a type of glycoside, a class of compounds where a sugar group is bonded through one carbon to another group via a O-glycosidic bond . It is a derivative of beta-D-glucopyranoside .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, perpropargylated β-D-glucopyranoside, serving as an A5 core, together with various derivatives, such as 2-azidoethyl tetra-O-allyl-β-D-glucopyranoside, serving as an AB4 repeating moiety, were utilized to construct chiral dendrimers using “click chemistry” (CuAAC reaction) . Another study reported the synthesis of octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG) in three non-aqueous reaction systems, namely organic solvents, ionic liquids and co-solvent mixtures, via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .

Chemical Reactions Analysis

Beta-glucosidases (β-D-glucopyranoside glucohydrolases, E.C. 3.2.1.21) are enzymes that hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . This could be a potential reaction involving Allyl-beta-D-glucopyranoside.

Applications De Recherche Scientifique

Synthesis of Long-Chain Alkyl Glucosides

- Summary of Application: Long-chain alkyl glucosides such as octyl β-d-glucopyranoside (OG) and decyl β-d-glucopyranoside (DG) are synthesized using an engineered β-glucosidase in organic solvents and ionic liquids . These compounds are amphipathic non-ionic surfactants with wide-ranging applications, from cleaning products, food and cosmetic ingredients, to drug carriers and solvents for membrane proteins .

- Methods of Application: The synthesis involves reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant . The highest yield of OG (67 mol%) was obtained in the reaction containing 0.5 M glucose, 3 unit ml −1 enzyme in 20% (v/v) octanol and 70% (v/v) [BMIm] [PF 6] at 30 °C .

- Results or Outcomes: The identities of OG and DG products were confirmed by HRMS and NMR . This is the first report of enzymatic synthesis of OG and DG via reverse hydrolysis reactions in ionic liquids and co-solvent mixtures .

Synthesis and Properties of Alkyl β-d-Galactopyranoside

- Summary of Application: A series of alkyl β-d-galactopyranosides were prepared by the trichloroacetimidate method with d-galactose and alcohols with different chain lengths as raw materials . These compounds have excellent properties such as high surface activity, excellent biodegradability, and antimicrobial activity .

- Methods of Application: The synthesis involves the trichloroacetimidate method with d-galactose and alcohols with different chain lengths as raw materials .

- Results or Outcomes: Alkyl β-d-galactopyranosides are soluble in water and ethanol, and the solubility decreases with increasing alkyl chain length . Nonyl β-d-galactopyranoside had an excellent emulsifying property, better foaming ability and the best foam stability .

Synthesis of Alkyl α- and β-d-Glucopyranoside-Based Chiral Crown Ethers

- Summary of Application: Alkyl α- and β-d-glucopyranoside-based chiral crown ethers are synthesized and used as enantioselective phase-transfer catalysts .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Synthesis of Long-Chain Alkyl Glucosides

- Summary of Application: Long-chain alkyl glucosides such as octyl β-d-glucopyranoside (OG) and decyl β-d-glucopyranoside (DG) are synthesized using an engineered β-glucosidase in organic solvents and ionic liquids . These compounds are amphipathic non-ionic surfactants with wide-ranging applications, from cleaning products, food and cosmetic ingredients, to drug carriers and solvents for membrane proteins .

- Methods of Application: The synthesis involves reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant . The highest yield of OG (67 mol%) was obtained in the reaction containing 0.5 M glucose, 3 unit ml −1 enzyme in 20% (v/v) octanol and 70% (v/v) [BMIm] [PF 6] at 30 °C .

- Results or Outcomes: The identities of OG and DG products were confirmed by HRMS and NMR . This is the first report of enzymatic synthesis of OG and DG via reverse hydrolysis reactions in ionic liquids and co-solvent mixtures .

Synthesis of Dense and Chiral Dendritic Polyols

- Summary of Application: Perpropargylated β-D-glucopyranoside, serving as an A5 core, together with various derivatives, such as 2-azidoethyl tetra-O-allyl-β-D-glucopyranoside, serving as an AB4 repeating moiety, were utilized to construct chiral dendrimers using “click chemistry” (CuAAC reaction) .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Synthesis of Alkyl α- and β-d-glucopyranoside-based Chiral Crown Ethers

- Summary of Application: Alkyl α- and β-d-glucopyranoside-based chiral crown ethers are synthesized and used as enantioselective phase-transfer catalysts .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Synthesis of Long-Chain Alkyl Glucosides

- Summary of Application: Long-chain alkyl glucosides such as octyl β-d-glucopyranoside (OG) and decyl β-d-glucopyranoside (DG) are synthesized using an engineered β-glucosidase in organic solvents and ionic liquids . These compounds are amphipathic non-ionic surfactants with wide-ranging applications, from cleaning products, food and cosmetic ingredients, to drug carriers and solvents for membrane proteins .

- Methods of Application: The synthesis involves reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant . The highest yield of OG (67 mol%) was obtained in the reaction containing 0.5 M glucose, 3 unit ml −1 enzyme in 20% (v/v) octanol and 70% (v/v) [BMIm] [PF 6] at 30 °C .

- Results or Outcomes: The identities of OG and DG products were confirmed by HRMS and NMR . This is the first report of enzymatic synthesis of OG and DG via reverse hydrolysis reactions in ionic liquids and co-solvent mixtures .

Synthesis of Dense and Chiral Dendritic Polyols

- Summary of Application: Perpropargylated β-D-glucopyranoside, serving as an A5 core, together with various derivatives, such as 2-azidoethyl tetra-O-allyl-β-D-glucopyranoside, serving as an AB4 repeating moiety, were utilized to construct chiral dendrimers using “click chemistry” (CuAAC reaction) .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Synthesis of Alkyl α- and β-d-glucopyranoside-based Chiral Crown Ethers

- Summary of Application: Alkyl α- and β-d-glucopyranoside-based chiral crown ethers are synthesized and used as enantioselective phase-transfer catalysts .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

The safety data sheet of a similar compound, Allyl A-D-Glucopyranoside, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

The synthesis of octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG) via reverse hydrolysis reactions in ionic liquids and co-solvent mixtures shows great potential for future commercial production of long-chain alkyl glucosides . This could be a potential future direction for Allyl-beta-D-glucopyranoside.

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-SYHAXYEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl-beta-D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminobenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1591930.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol](/img/structure/B1591940.png)

![Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate](/img/structure/B1591941.png)

![6-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1591946.png)